Imidazo[1,2-A]pyridine-7-methanol
Description
Historical Context and Significance of the Imidazo[1,2-A]pyridine (B132010) Scaffold in Medicinal Chemistry
The journey of the imidazo[1,2-a]pyridine scaffold from a chemical curiosity to a mainstay of drug discovery is a testament to its versatile nature and profound biological relevance.
The initial synthesis of imidazo[1,2-a]pyridine derivatives can be traced back to the mid-20th century. Early methodologies primarily revolved around the condensation reactions between 2-aminopyridines and α-halogenated carbonyl compounds. These pioneering efforts laid the groundwork for the exploration of this heterocyclic system. For decades, research into tuberculosis (TB) drug discovery was relatively stagnant, but a recent resurgence, spurred by initiatives from the World Health Organization, has brought renewed focus to novel scaffolds like imidazo[1,2-a]pyridine. rsc.orgresearchgate.net This has marked a renaissance in the development of treatments for multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. rsc.orgresearchgate.net
The synthetic accessibility of the imidazo[1,2-a]pyridine core has evolved significantly over the years, moving from classical methods to more sophisticated and efficient strategies. Initial syntheses often required harsh conditions, but contemporary approaches have focused on milder, more environmentally benign, and atom-economical protocols.
Key synthetic strategies include:
Condensation Reactions: The traditional method involving the reaction of 2-aminopyridines with various substrates like α-haloketones, aldehydes, and ketones remains a fundamental approach. bio-conferences.orgacs.org
Multicomponent Reactions (MCRs): The Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction of a 2-aminopyridine (B139424), an aldehyde, and an isocyanide, has become a widely exploited protocol for generating diverse 2,3-disubstituted derivatives. bio-conferences.orgmdpi.com
Metal-Catalyzed Reactions: Transition-metal catalysis, particularly with copper and palladium, has enabled a broad range of functionalizations and cyclization reactions, often under mild conditions. mdpi.com
Catalyst-Free and "Green" Syntheses: A growing area of research focuses on the development of catalyst-free and solvent-free reactions, often utilizing microwave irradiation or aqueous micellar media to enhance efficiency and sustainability. bio-conferences.orgacs.org One innovative approach involves the reaction of α-bromo/chloroketones with 2-aminopyridines at a modest temperature of 60°C without the need for a catalyst or solvent. bio-conferences.org
A modified protocol for the dehydration of formamides to isocyanides has been shown to tolerate unprotected hydroxyl functional groups, facilitating the one-pot synthesis of analogues like imidazo[1,2-a]pyridyl-aminocyclohexanol. nih.gov
The imidazo[1,2-a]pyridine scaffold is widely recognized as a "privileged structure" in medicinal chemistry. acs.orgrsc.orgresearchgate.netresearchgate.net This designation stems from its ability to bind to a wide range of biological targets with high affinity, leading to a diverse array of pharmacological activities. researchgate.net Its structural similarity to endogenous purines allows it to interact with a variety of enzymes and receptors. bio-conferences.org
The therapeutic applications of imidazo[1,2-a]pyridine derivatives are extensive and well-documented, encompassing:
Anticancer Agents: These compounds have shown efficacy as inhibitors of various kinases, including PI3K, EGFR, and Nek2, and have demonstrated antiproliferative activity against numerous cancer cell lines. acs.orgnih.govacs.orgresearchgate.net
Antimicrobial and Antituberculosis Agents: Several derivatives exhibit potent activity against bacteria and mycobacteria, including drug-resistant strains of Mycobacterium tuberculosis. rsc.orgnih.gov
Anti-inflammatory Agents: The scaffold is a core component of molecules that act as inhibitors of enzymes like COX-2, and can modulate signaling pathways such as STAT3/NF-κB/iNOS/COX-2. researchgate.netnih.gov
Central Nervous System (CNS) Agents: Marketed drugs such as Zolpidem (a sedative-hypnotic) and Alpidem (an anxiolytic) feature the imidazo[1,2-a]pyridine core, highlighting its utility in targeting CNS receptors. researchgate.netresearchgate.net
Antiviral and Antiulcer Agents: The scaffold has been incorporated into compounds with antiviral properties and has been developed as proton pump inhibitors for the treatment of peptic ulcers. researchgate.netnih.govnih.gov
Table 1: Notable Imidazo[1,2-a]pyridine-Based Drugs and Their Applications
| Drug Name | Therapeutic Application |
|---|---|
| Zolpidem | Sedative-hypnotic for insomnia |
| Alpidem | Anxiolytic |
| Zolimidine | Antiulcer agent |
| Saripidem | Anxiolytic |
| Olprinone | Cardiotonic agent for heart failure |
| Soraprazan | Antiulcer drug (in clinical trials) |
Overview of Imidazo[1,2-A]pyridine-7-methanol within the Broader Class of Imidazo[1,2-A]pyridines
While much of the research on imidazo[1,2-a]pyridines has focused on substitutions at the 2-, 3-, 5-, 6-, and 8-positions, the unique potential of 7-substituted derivatives, particularly this compound, is an area of growing interest.
The substitution pattern on the pyridine (B92270) ring of the imidazo[1,2-a]pyridine scaffold significantly influences the molecule's physicochemical properties and biological activity. acs.org Research into derivatives with substituents at the 7-position has revealed their potential to fine-tune the pharmacological profile of these compounds. For instance, studies on the closely related imidazo[1,2-a]pyridine-7-carboxylic acid have shown that modifications at this position can enhance anticancer potency and selectivity.
Furthermore, in the development of potassium-competitive acid blockers (P-CABs), it was observed that the introduction of a carboxamide residue at the 6-position (corresponding to the 7-position in standard nomenclature) led to improved in vivo activity and favorable physicochemical properties. acs.org This underscores the strategic importance of the 7-position for modulating the drug-like characteristics of the imidazo[1,2-a]pyridine scaffold. The focus on this position allows for the exploration of new chemical space and the potential discovery of derivatives with novel or improved therapeutic activities.
While direct studies on the specific biological role of the methanol (B129727) group at the 7-position of the imidazo[1,2-a]pyridine core are not extensively documented, its potential relevance can be hypothesized based on established principles of medicinal chemistry and synthetic utility.
The primary alcohol of the methanol moiety offers several key advantages:
A Precursor for Further Functionalization: The hydroxyl group is a versatile functional handle that can be readily oxidized to an aldehyde or a carboxylic acid. The synthesis of imidazo[1,2-a]pyridine-7-carboxylic acid, a compound with noted biological activities, has been achieved through the hydrolysis of its corresponding methyl ester, highlighting the role of such functional groups at this position. This allows for the creation of a library of derivatives for comprehensive structure-activity relationship (SAR) studies.
Hydrogen Bonding Capabilities: The hydroxyl group can act as both a hydrogen bond donor and acceptor. This is a critical feature for molecular recognition and binding to biological targets such as enzymes and receptors. The presence of a hydrogen-bonding moiety at the 7-position could facilitate specific interactions within a target's binding pocket, potentially enhancing potency and selectivity.
Modulation of Physicochemical Properties: The introduction of a polar methanol group can influence the solubility, lipophilicity, and metabolic stability of the parent molecule. These properties are crucial for optimizing the pharmacokinetic profile of a drug candidate.
Bioisosteric Replacement: The methanol group can serve as a bioisostere for other functional groups, such as a methyl ether or a small amide, allowing for the subtle tuning of electronic and steric properties to improve biological activity or reduce off-target effects.
The strategic placement of a methanol group at the 7-position of the imidazo[1,2-a]pyridine scaffold therefore represents a promising avenue for the design and development of new chemical entities with tailored therapeutic properties.
Rationale for In-Depth Academic Investigation of this compound
Addressing Gaps in Current Literature on Specific Imidazo[1,2-A]pyridine Analogues
A comprehensive review of the existing scientific literature reveals a notable scarcity of research focused specifically on this compound. While numerous studies have explored substitutions at various positions on the imidazo[1,2-a]pyridine ring, the 7-position, particularly with a methanol group, remains largely uncharted territory. This gap presents a compelling opportunity for original research that can contribute new knowledge to the field of medicinal chemistry. The synthesis and characterization of this specific analogue would provide a new chemical entity for biological screening and further functionalization.
Potential for Novel Therapeutic Applications
The diverse pharmacological activities exhibited by the imidazo[1,2-a]pyridine scaffold strongly suggest that this compound could possess valuable therapeutic properties. researchgate.netnih.gov The introduction of a hydroxymethyl group at the 7-position can significantly alter the molecule's polarity, solubility, and ability to form hydrogen bonds, which are critical for interaction with biological targets.
Table 1: Established Therapeutic Applications of the Imidazo[1,2-a]pyridine Scaffold
| Therapeutic Area | Examples of Investigated Derivatives and Findings | Key Biological Targets |
| Anticancer | Derivatives have shown efficacy against various cancer cell lines, including breast, liver, and colon cancer. benthamdirect.comnih.govresearchgate.net Some compounds induce cell cycle arrest and apoptosis. nih.govnih.gov | PI3K, VEGFR, CDK, Nek2 benthamdirect.comdocumentsdelivered.comnih.gov |
| Antituberculosis | Imidazo[1,2-a]pyridine-3-carboxamides are potent against multidrug-resistant and extensively drug-resistant tuberculosis. nih.govbio-conferences.orgresearchgate.net Telacebec (B1166443) (Q203) is a clinical candidate. nih.gov | ATP synthase, QcrB nih.gov |
| Anti-inflammatory | Compounds have demonstrated significant anti-inflammatory activity. nih.gov | STAT3/NF-κB/iNOS/COX-2 signaling pathway nih.gov |
| Antiviral | Activity against various viruses, including Hepatitis C virus (HCV), has been reported. benthamdirect.combio-conferences.org | Viral replication enzymes bio-conferences.org |
| Neurodegenerative Diseases | Certain derivatives have been developed as imaging agents for β-amyloid plaques in Alzheimer's disease. acs.orgnih.gov | β-amyloid aggregates acs.orgnih.gov |
The unique electronic and steric properties conferred by the 7-methanol substitution could lead to novel or enhanced activity in these and other therapeutic areas. For instance, the hydroxyl group could act as a key pharmacophoric feature, enabling specific interactions with target enzymes or receptors that are not possible with other substituents.
Contribution to Structure-Activity Relationship (SAR) Studies
The systematic investigation of this compound would provide crucial data points for expanding the structure-activity relationship (SAR) landscape of this chemical class. nih.govacs.org SAR studies are fundamental to medicinal chemistry, as they elucidate how specific structural modifications influence a compound's biological activity. nih.govacs.org
By synthesizing and evaluating this compound, researchers can probe the importance of the 7-position for biological activity. Key questions that could be addressed include:
How does a small, polar, hydrogen-bond-donating group at the 7-position affect binding to various biological targets?
How does the activity of the 7-methanol derivative compare to analogues with different substituents at the same position or at other positions on the bicyclic ring system?
The findings from such studies would be invaluable for the rational design of future imidazo[1,2-a]pyridine-based therapeutic agents with improved potency and selectivity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-7-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-6-7-1-3-10-4-2-9-8(10)5-7/h1-5,11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVLKIIQYXAJSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453332 | |
| Record name | IMIDAZO[1,2-A]PYRIDINE-7-METHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342613-80-3 | |
| Record name | IMIDAZO[1,2-A]PYRIDINE-7-METHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for Imidazo 1,2 a Pyridine 7 Methanol
Retrosynthetic Analysis of Imidazo[1,2-A]pyridine-7-methanol
A retrosynthetic approach to this compound allows for the deconstruction of the target molecule into simpler, commercially available starting materials. This process highlights the key bond formations and strategic considerations necessary for a successful synthesis.
The primary disconnection for this compound involves the functional group transformation of the hydroxymethyl group at the C7 position. This leads back to a more stable and synthetically accessible precursor, Imidazo[1,2-a]pyridine-7-carboxylic acid. This carboxylic acid can be readily reduced to the desired alcohol using standard reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) .
The next critical disconnection breaks the fused bicyclic system of the imidazo[1,2-a]pyridine (B132010) core. The most common and reliable method for constructing this scaffold is the condensation reaction between a 2-aminopyridine (B139424) derivative and an α-halocarbonyl compound. For the synthesis of Imidazo[1,2-a]pyridine-7-carboxylic acid, the logical precursors would be a 2-aminopyridine bearing a carboxylic acid or a precursor group (like a methyl or cyano group) at the 4-position, and a suitable α-halocarbonyl compound.
Therefore, the key precursors identified through this retrosynthetic analysis are:
A 4-substituted-2-aminopyridine: This could be 2-amino-4-carboxypyridine or a derivative where the substituent can be later converted to a carboxylic acid (e.g., 2-amino-4-methylpyridine).
An α-halocarbonyl compound: A simple α-haloacetaldehyde or a derivative thereof would be required to form the imidazole (B134444) ring.
Regioselectivity: The formation of the imidazo[1,2-a]pyridine ring from the reaction of a substituted 2-aminopyridine and an α-halocarbonyl is generally regioselective. The initial step is the N-alkylation of the pyridine (B92270) ring nitrogen, which is more nucleophilic than the exocyclic amino group. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon, leading to the formation of the five-membered imidazole ring. The position of the substituent on the final imidazo[1,2-a]pyridine is determined by its initial position on the 2-aminopyridine ring. For instance, a substituent at the 4-position of the 2-aminopyridine will result in a substituent at the 7-position of the imidazo[1,2-a]pyridine.
Yield Optimization: To maximize the yield of this compound, several factors must be considered:
Reaction Conditions for Cyclization: The choice of solvent, base, and temperature is crucial for the initial condensation and cyclization. Solvents like ethanol (B145695) or acetonitrile (B52724) are commonly used . The use of a mild base can facilitate the reaction while minimizing side products.
Functional Group Interconversion: If starting from a precursor like 2-amino-4-methylpyridine (B118599), the subsequent oxidation of the methyl group to a carboxylic acid needs to be efficient. Strong oxidizing agents like potassium permanganate (B83412) can be employed, but conditions must be carefully controlled to avoid degradation of the heterocyclic core .
Reduction Step: The final reduction of the carboxylic acid to the alcohol should be performed with a suitable reducing agent. Lithium aluminum hydride is highly effective for this transformation, but requires anhydrous conditions and careful workup. Sodium borohydride, while milder, might require the carboxylic acid to be converted to an ester first for efficient reduction.
Conventional and Modern Synthetic Routes to Imidazo[1,2-A]pyridinesrsc.orgorganic-chemistry.orgrsc.org
The synthesis of the imidazo[1,2-a]pyridine core is well-established, with condensation reactions being a cornerstone methodology.
The condensation of 2-aminopyridines with various carbonyl-containing compounds is a fundamental approach to constructing the imidazo[1,2-a]pyridine skeleton.
This classical method, often referred to as the Tschitschibabin synthesis, remains a widely used and reliable route. The reaction proceeds in two main steps: the formation of an N-alkylated pyridinium (B92312) salt, followed by an intramolecular cyclization.
The general mechanism involves:
N-Alkylation: The nitrogen atom of the pyridine ring of the 2-aminopyridine acts as a nucleophile, attacking the α-carbon of the α-halocarbonyl compound and displacing the halide to form a pyridinium salt intermediate.
Cyclization: Under basic conditions, the exocyclic amino group undergoes a condensation reaction with the carbonyl group, leading to the formation of a five-membered imidazole ring fused to the pyridine ring.
Table 1: Synthesis of Imidazo[1,2-a]pyridine via Condensation of 2-Aminopyridine and α-Haloacetaldehyde
| Step | Reactants | Reagents/Conditions | Intermediate/Product |
| 1 | 2-Aminopyridine, α-Haloacetaldehyde | Solvent (e.g., Ethanol) | N-(2-Oxoethyl)-2-aminopyridinium halide |
| 2 | N-(2-Oxoethyl)-2-aminopyridinium halide | Base (e.g., NaHCO₃), Heat | Imidazo[1,2-a]pyridine |
To synthesize a 7-substituted derivative like this compound, one would start with a 4-substituted-2-aminopyridine. For example, using 2-amino-4-methylpyridine would yield 7-methylimidazo[1,2-a]pyridine, which can then be further functionalized.
Modern synthetic chemistry often favors one-pot reactions to improve efficiency, reduce waste, and simplify procedures. Several one-pot methods for the synthesis of imidazo[1,2-a]pyridines have been developed. These typically involve combining the 2-aminopyridine, the carbonyl compound, and a catalyst or reagent that facilitates the cyclization in a single reaction vessel.
Recent advancements have introduced the use of various catalysts, including metal catalysts and iodine, to promote these reactions under milder conditions and with higher yields organic-chemistry.orgnih.gov. Some methods even proceed under catalyst-free and solvent-free conditions, aligning with the principles of green chemistry rsc.org.
Table 2: One-Pot Synthesis of Substituted Imidazo[1,2-a]pyridines
| Reactants | Catalyst/Reagent | Conditions | Product |
| 2-Aminopyridine, Ketone | Iodine | Solvent (e.g., Ethanol), Heat | Substituted Imidazo[1,2-a]pyridine |
| 2-Aminopyridine, Aldehyde, Isocyanide | Lewis Acid (e.g., Sc(OTf)₃) | Microwave irradiation | Substituted Imidazo[1,2-a]pyridine |
| 2-Aminopyridine, α-Bromoketone | None | Heat (Solvent-free) | Substituted Imidazo[1,2-a]pyridine |
These one-pot strategies can be adapted for the synthesis of this compound precursors by selecting the appropriately substituted 2-aminopyridine and carbonyl compound.
An exploration of the synthetic routes to this compound reveals a landscape rich with innovative chemical strategies. The construction of the core imidazo[1,2-a]pyridine scaffold, a crucial precursor, is achieved through a variety of powerful reactions. This article focuses on the key synthetic methodologies, including multicomponent, tandem, and C-H functionalization reactions, that enable the formation of this important heterocyclic system.
2 Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single operation to form a complex product, incorporating most or all of the atoms from the reactants. mdpi.com These reactions are prized for their high atom economy, convergence, and the ability to rapidly generate libraries of structurally diverse molecules. mdpi.comrsc.org For the synthesis of the imidazo[1,2-a]pyridine scaffold, several MCRs are of paramount importance.
1 Groebke–Blackburn–Bienaymé (GBB-3CR) Reaction and its Variations
The Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) stands as a cornerstone for the synthesis of 3-aminoimidazo[1,2-a]pyridines. nih.govmdpi.com Independently discovered in 1998 by the groups of Groebke, Blackburn, and Bienaymé, this reaction involves the condensation of an aldehyde, a 2-aminoazine (like 2-aminopyridine), and an isocyanide. nih.gov The reaction proceeds through the formation of a Schiff base from the aldehyde and aminopyridine, which is then attacked by the isocyanide to form a nitrilium intermediate. This intermediate undergoes an intramolecular cyclization, trapping the nitrilium ion with the endocyclic nitrogen of the pyridine ring, to yield the final imidazo[1,2-a]pyridine product. mdpi.com This methodology has proven to be a robust and versatile route to these heterocyclic systems. mdpi.comnih.gov
The efficiency and scope of the GBB-3CR are often enhanced by the use of catalysts. A variety of catalytic systems, including both Lewis and Brønsted acids, have been employed. mdpi.combeilstein-journals.org
Lewis Acids: Scandium triflate (Sc(OTf)₃) is a frequently used Lewis acid catalyst that effectively promotes the reaction, often leading to higher yields in shorter reaction times. nih.gov Other metal triflates, such as Yb(OTf)₃, have also been utilized. nih.gov
Brønsted Acids: Acids like p-toluenesulfonic acid (PTSA), perchloric acid, and trifluoroacetic acid (TFA) are commonly used to activate the intermediate Schiff base, which is a pH-dependent step, facilitating the nucleophilic attack by the isocyanide. nih.govbeilstein-journals.orgnih.gov
Green Catalysts: In a push towards more environmentally benign syntheses, ammonium (B1175870) chloride (NH₄Cl) has been identified as an effective and green catalyst for the GBB-3CR. mdpi.commdpi.com
Heteropolyacids and Supported Catalysts: Innovations include the use of composite catalysts where a polyoxometalate is supported on a layered double hydroxide (B78521) (LDH). This system demonstrates synergistic catalysis and can be used under solvent-free conditions, allowing for easy recycling. beilstein-journals.org
Molecular Iodine: While not typically used for the GBB-3CR itself, dual catalytic systems of flavin and molecular iodine have been developed for the aerobic oxidative C-N bond formation to produce imidazo[1,2-a]pyridines from aminopyridines and ketones, showcasing the utility of iodine in related syntheses. organic-chemistry.org
| Catalyst Type | Example(s) | Key Features | Source(s) |
|---|---|---|---|
| Lewis Acid | Scandium triflate (Sc(OTf)₃), Ytterbium triflate (Yb(OTf)₃) | Effective, enhances reaction rates and yields. | nih.govnih.gov |
| Brønsted Acid | p-Toluenesulfonic acid (PTSA), Perchloric acid, Trifluoroacetic acid (TFA) | Activates Schiff base intermediate; reaction is pH-dependent. | nih.govbeilstein-journals.orgnih.gov |
| Green Catalyst | Ammonium chloride (NH₄Cl) | Environmentally benign, effective for GBB-3CR. | mdpi.commdpi.com |
| Supported Catalyst | Polyoxometalate on LDH | Synergistic effect, recyclable, solvent-free conditions. | beilstein-journals.org |
| Dual Catalyst System | Flavin and Molecular Iodine | Used for aerobic oxidative C-N bond formation in related syntheses. | organic-chemistry.org |
The choice of solvent can significantly influence the outcome of the GBB-3CR, and there is a strong trend towards adopting greener and more sustainable conditions. beilstein-journals.org
Solvent-Free Conditions: Reactions performed without a solvent, often with supported catalysts, can offer higher yields and simplify purification. beilstein-journals.org
Green Solvents: Ethanol (EtOH) is frequently used as a green solvent, often in combination with microwave irradiation to accelerate the reaction. nih.govmdpi.com The use of renewable starting materials, such as 5-hydroxymethylfurfural (B1680220) (5-HMF) derived from biomass, further enhances the green credentials of the synthesis. nih.govbeilstein-journals.org
Solvent as Catalyst: Recent studies have shown that alcoholic solvents are not merely inert media. Methanol (B129727), for instance, has been demonstrated through experimental and computational evidence to act as a cocatalyst, participating directly in the mechanism and accelerating key steps of the reaction. acs.org
Specialized Solvents: In some cases, specialized solvents are used to control selectivity. For example, using the non-nucleophilic alcoholic solvent tert-butanol (B103910) can prevent competitive intermolecular side reactions that are sometimes observed with methanol. nih.gov Similarly, hexafluoroisopropanol (HFIP) has been used as a solvent that can catalyze the reaction without the need for an additional metal catalyst, particularly for sensitive substrates like glycal aldehydes. beilstein-journals.orgnih.gov
| Condition/Solvent | Key Features | Source(s) |
|---|---|---|
| Solvent-Free | Higher yields, simplified purification, environmentally friendly. | beilstein-journals.org |
| Ethanol (EtOH) | Green solvent, often paired with microwave heating for faster reactions. | nih.govmdpi.com |
| Methanol (MeOH) | Can act as a cocatalyst, accelerating the reaction. | acs.org |
| tert-Butanol | Non-nucleophilic, prevents unwanted intermolecular side reactions. | nih.gov |
| Hexafluoroisopropanol (HFIP) | Can act as a catalytic solvent, avoiding the need for metal catalysts. | beilstein-journals.orgnih.gov |
| Flow Chemistry | Enables scalability, robustness, and can yield products where batch reactions fail. | beilstein-journals.org |
2 Other Multicomponent Approaches (e.g., Alkyne-Aldehyde-2-aminopyridine)
Beyond the GBB reaction, other multicomponent strategies have been developed. A notable example is the three-component reaction between a 2-aminopyridine, an aldehyde, and a terminal alkyne. bio-conferences.orgresearchgate.net This copper-catalyzed approach provides a direct and efficient pathway to a wide array of imidazo[1,2-a]pyridine derivatives. bio-conferences.org Various copper catalysts, including combinations like CuSO₄/TsOH and CuI/NaHSO₄•SiO₂, have been successfully employed to facilitate this transformation. organic-chemistry.orgresearchgate.net
3 Tandem and Cascade Reactions
Tandem and cascade reactions offer an elegant approach to molecular complexity by combining multiple bond-forming events in a single synthetic operation without isolating intermediates. These strategies are highly valued for their efficiency and step economy. researchgate.net
Several such processes have been applied to the synthesis of the imidazo[1,2-a]pyridine core. rsc.org One approach involves the reaction of 2-aminopyridines with Morita-Baylis-Hillman (MBH) acetates derived from nitroalkenes. This proceeds through a cascade of inter- and intramolecular aza-Michael additions. researchgate.net Another strategy utilizes a tandem reaction that combines a Michael addition with an intramolecular cyclization. bio-conferences.org Furthermore, chemists have designed tandem sequences that couple different named reactions, such as a GBB-3CR followed by an Ugi four-component reaction, to rapidly construct complex peptidomimetic structures appended to the imidazo[1,2-a]pyridine scaffold. beilstein-journals.org Iron-catalyzed cascade reactions between 2-aminopyridines and nitroolefins also provide an efficient route to the target heterocycle. bio-conferences.org
4 C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful and atom-economical tool in modern organic synthesis. mdpi.comrsc.org This strategy avoids the need for pre-functionalized starting materials by directly converting C-H bonds into new C-C or C-heteroatom bonds. mdpi.com For the imidazo[1,2-a]pyridine system, C-H functionalization offers a straightforward method for introducing diverse functional groups. rsc.org
While much of the research has focused on the functionalization of the C3 position, methods for modifying other positions are being developed. mdpi.comrsc.org Strategies include visible-light-promoted reactions and metal-catalyzed processes. mdpi.comnih.gov For example, an environmentally friendly, metal-free method for the regioselective iodination of the C3 position uses ultrasound irradiation in a green alcohol solvent. acs.org Another green approach involves the ultrasound-assisted C-H functionalization of ketones with a KI/tert-butyl hydroperoxide system in water to build the imidazo[1,2-a]pyridine ring. organic-chemistry.org The nitrogen atom at the 1-position can also serve as a directing group to facilitate metal-catalyzed ortho C-H functionalization of appended aryl groups. nih.gov Despite advances, developing green, simple, and sustainable C-H functionalization methods remains an active area of research. mdpi.com
Groebke–Blackburn–Bienaymé (GBB-3CR) Reaction and its Variations
Metal-Catalyzed and Metal-Free Approaches
The synthesis of the imidazo[1,2-a]pyridine scaffold, the core of this compound, is achieved through both metal-catalyzed and metal-free pathways. rsc.org Transition metal catalysis, in particular, has been instrumental in the development of efficient synthetic routes. rsc.org Copper catalysts are frequently employed; for instance, a copper(I) iodide (CuI)-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones has been shown to be compatible with a wide array of functional groups. organic-chemistry.org Iron-catalyzed reactions also provide a viable route. One method utilizes an iron catalyst for the oxidative diamination of nitroalkenes with 2-aminopyridine to produce 2-nitro-3-arylimidazo[1,2-a]pyridines with complete regioselectivity under mild, aerobic conditions. organic-chemistry.org
Conversely, metal-free approaches offer significant benefits, including avoiding potential metal contamination in the final products. rsc.orgrsc.org Iodine-promoted reactions are a common metal-free strategy. nih.gov For example, molecular iodine can catalyze the synthesis of imidazo[1,2-a]pyridine derivatives through a one-pot, three-component reaction of 2-aminopyridines, acetophenones, and another component like dimedone, often under ultrasonic irradiation. acs.orgnih.gov Catalyst-free methods have also been developed, which are often promoted by heat or microwave irradiation in environmentally benign solvents. nih.govresearchgate.net One such approach involves the condensation of 2-aminopyridines with α-haloketones without any catalyst, sometimes even in the absence of a solvent. bio-conferences.org Another novel, rapid, and efficient metal-free route involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums in water at ambient temperature, achieving quantitative yields on a gram scale within minutes. rsc.org
| Approach | Catalyst/Promoter | Key Features | Reference |
|---|---|---|---|
| Metal-Catalyzed | Copper(I) iodide (CuI) | Aerobic oxidation, broad functional group tolerance. | organic-chemistry.org |
| Metal-Catalyzed | Iron (FeCl₂) | Tandem coupling of 2-aminopyridines and nitroolefins. | bio-conferences.org |
| Metal-Free | Molecular Iodine (I₂) | Can be assisted by ultrasound; environmentally benign. | acs.orgnih.gov |
| Metal-Free | Sodium Hydroxide (NaOH) | Aqueous, ambient temperature, rapid reaction for N-propargylpyridiniums. | rsc.org |
| Metal-Free | None (Thermal/Solvent-promoted) | Condensation of 2-aminopyridines and α-haloketones; simple. | bio-conferences.org |
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful technique for accelerating the formation of the imidazo[1,2-a]pyridine ring system, offering significant advantages over conventional heating methods. researchgate.net This approach often leads to dramatically reduced reaction times, improved yields, and cleaner reaction profiles. researchgate.netnih.gov
For instance, the condensation of 2-aminopyridine with α-bromoketones, a fundamental reaction for this scaffold, can be completed in as little as 60 seconds under microwave irradiation, with yields ranging from 24% to 99%. researchgate.net Multicomponent reactions are also highly amenable to microwave heating. The Groebke–Blackburn–Bienaymé reaction, a three-component condensation of a 2-aminoazine, an aldehyde, and an isocyanide, can be efficiently performed under controlled microwave heating, often without a catalyst. researchgate.net In one specific protocol, using phosphotungstic acid (HPW) as a catalyst in ethanol, a variety of imidazo[1,2-a]pyridines were synthesized in high yields (up to 99%) in just 30 minutes with a low catalyst loading. beilstein-journals.org Similarly, a one-pot, two-step synthesis of complex imidazole derivatives attached to an imidazo[1,2-a]pyrimidine (B1208166) core was achieved using microwave energy at various stages to drive the reactions to completion, demonstrating the versatility of this heating method. nih.gov
| Reaction Type | Reactants | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| Condensation | 2-aminopyridine, phenacyl bromides | Basic medium, Microwave | 60 seconds | 24-99% | researchgate.net |
| Groebke–Blackburn–Bienaymé | 2-aminopyridine, aldehyde, isocyanide | Pyridine, Microwave | Not specified | High | researchgate.net |
| GBB-3CR | 2-aminopyridine, 4-nitrobenzaldehyde, tert-butyl isocyanide | HPW catalyst, Ethanol, Microwave (120 °C) | 30 min | up to 99% | beilstein-journals.org |
| Sequential MCR | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, primary amine, benzil, ammonium acetate | p-TSA catalyst, Ethanol, Microwave (80-100 °C) | 30-80 min | 46-80% | nih.gov |
Specific Synthetic Adaptations for the Introduction of the 7-Methanol Group
Strategies for Selective Functionalization at Position 7
The introduction of the methanol group at the C7 position of the imidazo[1,2-a]pyridine ring requires specific synthetic strategies, as direct functionalization at this position can be challenging. The most common approach is to start with a pre-functionalized pyridine ring. To obtain a 7-substituted imidazo[1,2-a]pyridine, the synthesis typically begins with a 4-substituted-2-aminopyridine. For this compound, a logical precursor would be (4-(hydroxymethyl)pyridin-2-yl)amine or a protected version thereof.
Protection and Deprotection Strategies for Hydroxyl Group
When synthesizing this compound, or any molecule with a hydroxyl group, protection and deprotection strategies are often essential. youtube.com The hydroxyl group contains an acidic proton and a nucleophilic oxygen, which can interfere with various reaction conditions, such as those involving strong bases, organometallics, or electrophilic reagents. youtube.comyoutube.com
A common strategy is to temporarily convert the alcohol into a less reactive functional group, known as a protecting group. youtube.com Silyl (B83357) ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under many reaction conditions, and reliable cleavage. youtube.com A frequently used silyl ether is the tert-butyldimethylsilyl (TBDMS or TBS) group. It is formed by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a mild base like imidazole. youtube.com This group is stable to basic conditions, organometallic reagents, and some oxidizing and reducing agents.
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Condition | Reference |
|---|---|---|---|---|
| tert-Butyldimethylsilyl ether | TBDMS or TBS | TBDMS-Cl, Imidazole | TBAF or Acidic Hydrolysis | youtube.comyoutube.com |
| Acetal | - | Diol (e.g., Ethylene Glycol), Acid catalyst | Acidic Hydrolysis | youtube.com |
| Paramethoxybenzyl ether | PMB | PMB-Cl, Base | Oxidative cleavage (e.g., DDQ, CAN) | youtube.com |
Yield Optimization and Scalability Studies for this compound Synthesis
Optimizing reaction yield and ensuring scalability are critical for the practical synthesis of this compound. Optimization studies typically involve systematically varying parameters such as catalyst, solvent, temperature, and reaction time. For the synthesis of imidazo[1,2-a]pyridines via a three-component reaction, optimization can have a significant impact. For example, in an ultrasonic-assisted, iodine-catalyzed synthesis, water was found to be the superior solvent, and a 20 mol% catalyst loading of iodine provided the best yield (92%) in the shortest time. nih.gov In another study optimizing a Groebke-Blackburn-Bienaymé reaction under microwave conditions, methanol was identified as the optimal solvent at 120 °C with a low catalyst loading (2 mol %), leading to significantly better yields than other solvents like glycerol. beilstein-journals.org
The scalability of a synthetic method is its ability to be performed on a larger scale without a significant drop in yield or safety issues. Several reports on imidazo[1,2-a]pyridine synthesis have demonstrated scalability. A metal-free, aqueous synthesis of an imidazo[1,2-a]pyridine was successfully performed on a 10-gram scale, yielding a quantitative result. rsc.org Similarly, an iodine-catalyzed, three-component reaction was scaled up to the 5 mmol scale, producing 1.757 grams of the product with a 91% yield, demonstrating the protocol's efficiency for larger quantities. nih.gov These studies indicate that robust and high-yielding laboratory-scale procedures for the imidazo[1,2-a]pyridine core can be effectively scaled up, which is a crucial consideration for the potential bulk synthesis of derivatives like this compound.
Mechanistic Investigations of Key Synthetic Reactions
Understanding the reaction mechanisms is fundamental to optimizing and diversifying the synthesis of imidazo[1,2-a]pyridines. The most classic route, the Tschitschibabin reaction, involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. The proposed mechanism begins with the nucleophilic attack of the endocyclic pyridine nitrogen onto the electrophilic carbon of the α-halocarbonyl. researchgate.netacs.org This initial SN2 reaction forms a pyridinium salt intermediate. Subsequently, the exocyclic amino group acts as an intramolecular nucleophile, attacking the carbonyl carbon to form a five-membered ring intermediate (a hydroxyl-dihydro-imidazo[1,2-a]pyridine). The final step is a dehydration (elimination of a water molecule) to yield the aromatic imidazo[1,2-a]pyridine ring system. researchgate.net
For multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, the mechanism is more complex. It is generally accepted to start with the formation of an imine from the 2-aminopyridine and an aldehyde, often catalyzed by an acid. beilstein-journals.org The isocyanide then undergoes an α-addition to the iminium ion. The final step is an intramolecular electrophilic substitution, where the endocyclic nitrogen attacks the newly formed electrophilic center, followed by tautomerization to furnish the final aromatic product. beilstein-journals.org
In metal-free, iodine-catalyzed reactions, iodine can play multiple roles. It can act as a Lewis acid to activate a carbonyl group or facilitate the in-situ formation of a more reactive intermediate, such as an α-iodo ketone from a ketone. acs.orgnih.gov For instance, in a three-component reaction, iodine may first react with an acetophenone (B1666503) to generate a phenylglyoxal (B86788) in situ, which then participates in subsequent condensation steps. acs.org These mechanistic insights are crucial for predicting reactivity, controlling selectivity, and designing novel synthetic pathways.
Advanced Spectroscopic and Computational Analysis of Imidazo 1,2 a Pyridine 7 Methanol
Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. While specific ¹H NMR and ¹³C NMR spectral data for Imidazo[1,2-a]pyridine-7-methanol are not widely available in the cited literature, analysis of related structures provides an insight into the expected chemical shifts. For instance, in various derivatives of imidazo[1,2-a]pyridine (B132010), the protons on the pyridine (B92270) and imidazole (B134444) rings typically resonate in the aromatic region of the ¹H NMR spectrum tci-thaijo.orgrsc.org. The protons of the methanol (B129727) group (CH₂OH) would be expected at a characteristic upfield shift.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in assigning proton and carbon signals unequivocally by showing correlations between neighboring protons (in COSY) or directly bonded proton and carbon atoms (in HSQC) nih.gov. However, specific 2D NMR data for this compound were not found in the surveyed literature.
Mass Spectrometry (MS, HRMS, ESI-MS)
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula. Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound, often yielding the protonated molecule [M+H]⁺. While numerous studies report the use of these techniques for various imidazo[1,2-a]pyridine derivatives rsc.orgacs.orgchemmethod.comnih.govnih.govacs.org, specific mass spectrometry data for this compound could not be located in the provided search results. The molecular formula of this compound is C₈H₈N₂O, with a molecular weight of 148.16 g/mol .
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule by probing its vibrational modes. These techniques are highly sensitive to the functional groups present in a molecule.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. For this compound, characteristic IR absorption bands would be expected for the O-H stretch of the alcohol, the aromatic C-H stretches, and the various C-C and C-N stretching and bending vibrations of the fused ring system. A detailed theoretical and experimental IR spectral analysis has been performed on the parent imidazo[1,2-a]pyridine molecule researchgate.netchemmethod.com. However, a specific experimental IR spectrum for the 7-methanol derivative was not found.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While Raman spectra have been reported for pyridine adsorbed on surfaces and for pyridine-methanol mixtures researchgate.netethz.ch, and spectral data for the parent imidazo[1,2-a]pyridine is available, specific Raman spectroscopic data for this compound is not available in the reviewed literature.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. While crystal structures for several imidazo[1,2-a]pyridine derivatives have been determined nih.govresearchgate.netresearchgate.net, a specific crystal structure for this compound was not found in the surveyed scientific literature. The crystal structure of a related compound, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, reveals an approximately planar imidazo[1,2-a]pyridine moiety with the methanol group nearly perpendicular to its mean plane nih.govresearchgate.net. In the crystal, molecules are linked by O-H···N hydrogen bonds nih.govresearchgate.net.
Conformational Analysis in Crystalline State
While specific crystal structure data for this compound is not publicly available, a detailed analysis of the closely related isomer, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, provides significant insight into the likely conformational properties of the title compound. researchgate.netnih.gov
In the crystalline form of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, the fused imidazo[1,2-a]pyridine ring system is nearly planar, with a root-mean-square deviation of just 0.024 Å. researchgate.netnih.gov This planarity is a characteristic feature of the fused aromatic system. The methanol substituent, however, is oriented almost perpendicularly to the plane of the heterocyclic core. researchgate.netnih.gov This is evidenced by the C—C—C—O and N—C—C—O torsion angles, which are approximately 80.04° and -96.30°, respectively. researchgate.netnih.gov This perpendicular arrangement minimizes steric hindrance between the methanol group and the planar ring system.
Intermolecular Interactions and Crystal Packing
The crystal packing of imidazo[1,2-a]pyridine derivatives is governed by a combination of hydrogen bonding and π–π stacking interactions. In the case of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, the molecules are linked by O—H⋯N hydrogen bonds, where the hydroxyl group of the methanol substituent on one molecule donates a hydrogen to the pyridine-like nitrogen atom (N1) of an adjacent molecule. researchgate.netnih.gov This primary interaction leads to the formation of inversion dimers, which are characterized by an R²₂(10) ring motif. nih.gov
Computational Chemistry and Quantum Mechanical Studies
Computational methods are powerful tools for elucidating the electronic properties and potential reactivity of heterocyclic molecules like this compound.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been widely applied to the imidazo[1,2-a]pyridine system to understand its molecular structure, stability, and reactivity. researchgate.net Calculations, often performed at the B3LYP/6-311G++(d,p) level of theory, allow for the optimization of molecular geometries and the calculation of various electronic parameters. researchgate.net
The electronic properties and global reactivity of imidazo[1,2-a]pyridine derivatives can be described by analyzing the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net Other reactivity descriptors, such as chemical hardness (η), electronic chemical potential (μ), and the electrophilicity index (ω), can be derived from these frontier orbital energies. researchgate.net
Table 1: Representative DFT-Calculated Reactivity Parameters for Imidazo[1,2-a]pyridine Derivatives Note: The following data is representative of the imidazo[1,2-a]pyridine scaffold and not specific to the 7-methanol derivative.
| Parameter | Symbol | Significance |
|---|---|---|
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |
| Energy Gap | ΔE | Difference between ELUMO and EHOMO; indicates chemical stability and reactivity. |
| Chemical Hardness | η | Measures resistance to change in electron distribution. |
| Electronic Chemical Potential | μ | Describes the tendency of electrons to escape from an equilibrium state. researchgate.net |
Computational methods, particularly DFT, can be employed to predict the protonation sites and pKa values of heterocyclic compounds. This involves calculating the free energy change associated with the protonation of different basic sites on the molecule, such as the nitrogen atoms in the imidazo[1,2-a]pyridine ring. The nitrogen atom with the most favorable protonation energy is predicted to be the most basic site. While this is a standard computational approach, specific studies predicting the pKa of this compound were not identified in the surveyed literature.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are utilized to study the behavior and interactions of molecules over time. For the imidazo[1,2-a]pyridine class of compounds, MD simulations have been used to investigate their interactions with biological macromolecules, such as enzymes. These simulations can provide insights into the stability of ligand-protein complexes, identify key binding interactions, and help to understand the structural basis for the biological activity of these compounds. Such studies are crucial in the field of drug design for optimizing the binding affinity and selectivity of potential therapeutic agents.
Conformational Analysis and Energy Landscapes
The conformational landscape of molecules based on the imidazo[1,2-a]pyridine scaffold is a critical determinant of their biological activity and material properties. The rigidity of the fused bicyclic ring system is offset by the rotational freedom of its substituents, leading to a complex energy landscape. Computational studies, often corroborated by X-ray crystallography, provide insight into the preferred spatial arrangements of these molecules.
The planarity of the core imidazo[1,2-a]pyridine ring is significantly influenced by the nature and position of its substituents. For instance, in a series of synthesized imidazo[1,2-a]pyridine derivatives, single crystal X-ray diffraction studies revealed that the introduction of bulky groups does not necessarily disrupt the core structure's occupancy. nih.gov The orientation of side chains, however, is subject to variation. For derivatives bearing a phenyl side chain, the phenyl ring is typically twisted out of the plane of the imidazopyridine ring, with torsion angles (τ1) reported to be in a periplanar conformation. nih.gov
Table 1: Selected Torsional and Dihedral Angles for Imidazo[1,2-a]pyridine Analogs This table presents representative data on the conformational parameters of various substituted imidazo[1,2-a]pyridine derivatives based on crystallographic data.
| Derivative Class | Substituent Side Chain | Torsion Angle (τ1) Range | Dihedral Angle Range | Reference |
| Adamantyl Derivatives | Adamantyl | 0.0° – 7.1° | 0.0° – 5.3° | nih.gov |
| Biphenyl Derivatives | Biphenyl | 174.9° – 179.3° | 1.1° – 5.7° | nih.gov |
| Phenyl Derivatives | Phenyl | 165.2° – 178.9° | Not Specified | nih.gov |
In Silico Selectivity and Binding Affinity Predictions
Computational docking simulations are a powerful tool for predicting the binding affinity and selectivity of imidazo[1,2-a]pyridine derivatives against various biological targets. These in silico methods help in prioritizing compounds for synthesis and biological evaluation.
Molecular docking studies on a series of imidazo[1,2-a]pyridin-3-yl derivatives have been performed to predict their selectivity and binding affinity against several human protein targets. nih.govacs.org Using software such as Molegro Virtual Docker, researchers can calculate docking scores (E-score), which estimate the binding energy between the ligand and the protein's active site. nih.gov These studies screened derivatives against targets including human farnesyl diphosphate (B83284) synthase (PDB ID: 5CG5), human phosphodiesterase 3B (PDB ID: 1SO2), human GABAa (PDB ID: 4COF), and the CXCR4 chemokine receptor (PDB ID: 3OE0). nih.govacs.org The interactions observed in these simulations often involve key amino acid residues within the binding pockets of the respective proteins.
Further studies on novel imidazo[1,2-a]pyridine hybrids have also employed molecular docking to assess their potential as inhibitors of specific enzymes, such as human leukotriene A4 hydrolase (LTA4H, PDB ID: 3U9W). chemmethod.com In these analyses, the calculated binding affinity, often represented as a score in kcal/mol, is compared to that of a known ligand or standard inhibitor to gauge the potential efficacy of the new compounds. chemmethod.com For example, one hybrid, HB7, demonstrated a significantly stronger binding affinity (S score of -11.237 Kcal/mol) compared to the original ligand in the crystal structure (-6.908 Kcal/mol). chemmethod.com The root-mean-square deviation (RMSD) is another critical parameter, indicating how well the docked conformation of the ligand matches a reference conformation, with lower values suggesting a better fit. chemmethod.com
Table 2: Predicted Binding Affinities of Imidazo[1,2-a]pyridine Derivatives for Various Protein Targets This table summarizes the results of in silico docking studies, showing the predicted binding scores of representative imidazo[1,2-a]pyridine derivatives against different human proteins.
| Derivative Series | Protein Target | PDB ID | Docking Score (kcal/mol) | Reference |
| Imidazo[1,2-a]pyridin-3-yl | Human Farnesyl Diphosphate Synthase | 5CG5 | Data not specified | nih.govacs.org |
| Imidazo[1,2-a]pyridin-3-yl | Human Phosphodiesterase 3B | 1SO2 | Data not specified | nih.govacs.org |
| Imidazo[1,2-a]pyridin-3-yl | Human GABAa | 4COF | Data not specified | nih.govacs.org |
| Imidazo[1,2-a]pyridin-3-yl | CXCR4 | 3OE0 | Data not specified | nih.govacs.org |
| Imidazo[1,2-a]pyridine Hybrid HB7 | Human Leukotriene A4 Hydrolase | 3U9W | -11.237 | chemmethod.com |
| Original Ligand | Human Leukotriene A4 Hydrolase | 3U9W | -6.908 | chemmethod.com |
Biological and Pharmacological Investigations of Imidazo 1,2 a Pyridine 7 Methanol
In Vitro Biological Activity Evaluation
The versatility of the imidazo[1,2-a]pyridine (B132010) nucleus has prompted extensive in vitro evaluation to determine its potential as a therapeutic agent across different disease areas. These investigations include enzyme inhibition assays and a variety of cell-based studies to probe its effects on cellular proliferation, inflammation, and microbial growth.
Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as inhibitors of several key enzymes implicated in disease.
Cyclooxygenase-2 (COX-2): Certain imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory properties by modulating the COX-2 signaling pathway. For instance, a novel derivative, referred to as MIA, was shown to exert its anti-inflammatory effects by suppressing the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. nih.gov
QcrB: A significant target for antitubercular imidazo[1,2-a]pyridine-3-carboxamides is QcrB, which is the beta subunit of the cytochrome bc1 complex of Mycobacterium tuberculosis. nih.govnih.gov Inhibition of this enzyme disrupts the electron transport chain, which is crucial for the bacterium's survival. nih.govrsc.org
ATP Synthase: Imidazo[1,2-a]pyridine ethers have been discovered as potent and selective inhibitors of mycobacterial ATP synthase, another critical enzyme for the energy metabolism of M. tuberculosis. rsc.org
Glutamine Synthetase: 3-amino-imidazo[1,2-a]pyridines have been identified as inhibitors of M. tuberculosis glutamine synthetase. nih.gov
Cell-based assays have been instrumental in elucidating the cytotoxic, anti-inflammatory, and antimicrobial potential of the imidazo[1,2-a]pyridine scaffold.
Numerous studies have highlighted the antiproliferative and cytotoxic effects of imidazo[1,2-a]pyridine derivatives against various human cancer cell lines.
Novel series of these compounds have been synthesized and evaluated for their cytotoxic activity. For example, two series of imidazo[1,2-a]pyridine-2-carbohydrazide (B2359360) derivatives were tested against breast cancer (MCF-7), colon cancer (HT-29), and leukemia (K562) cell lines. nih.gov One derivative, compound 7d (bearing a 4-bromophenyl group), showed notable cytotoxic potential against MCF-7 and HT-29 cells with IC₅₀ values of 22.6 µM and 13.4 µM, respectively, while showing no toxicity to non-cancerous Vero cells at concentrations up to 100 µM. nih.gov
Similarly, three novel imidazo[1,2-a]pyridine compounds (IP-5 , IP-6 , and IP-7 ) were tested against the HCC1937 breast cancer cell line. nih.gov IP-5 and IP-6 demonstrated strong cytotoxic effects with IC₅₀ values of 45 µM and 47.7 µM, respectively. nih.gov Another study synthesized steroidal imidazo[1,2-a]pyridine hybrids, with compounds 6a and 6b exhibiting promising cytotoxicity against the hormone-responsive MCF-7 breast cancer cell line, with IC₅₀ values between 3-4 µM. nih.gov
Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| 7d | MCF-7 | Breast Cancer | 22.6 | nih.gov |
| 7d | HT-29 | Colon Cancer | 13.4 | nih.gov |
| IP-5 | HCC1937 | Breast Cancer | 45 | nih.gov |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | nih.gov |
| IP-7 | HCC1937 | Breast Cancer | 79.6 | nih.gov |
| 6a | MCF-7 | Breast Cancer | ~3-4 | nih.gov |
| 6b | MCF-7 | Breast Cancer | ~3-4 | nih.gov |
Imidazo[1,2-a]pyridine derivatives have been shown to induce cancer cell death through the activation of apoptosis and to modulate the cell cycle.
For instance, compound La23 , an imidazo[1,2-a]pyridine derivative, was found to suppress the viability of HeLa cervical cancer cells by inducing apoptosis. eurekaselect.comdntb.gov.ua This was achieved through the p53/Bax-mediated mitochondrial pathway, involving a reduction in mitochondrial membrane potential and an increase in the expression of apoptotic proteins like p53, Bax, and cleaved caspase-3. eurekaselect.comdntb.gov.ua Another study on melanoma and cervical cancer cells showed that imidazo[1,2-a]pyridine derivatives could induce apoptosis and cause cell cycle arrest by inhibiting the AKT/mTOR pathway and increasing levels of cell cycle inhibitors p53 and p21. nih.govnih.gov
In non-small cell lung cancer (NSCLC) cells, certain derivatives induced apoptosis by increasing NADPH oxidase (NOX) activity, which leads to ROS-mediated cell death and impairs the mitochondrial membrane potential. nih.gov In HCC1937 breast cancer cells, the derivative IP-5 was shown to induce the extrinsic apoptosis pathway, evidenced by increased activity of caspases 7 and 8, and to cause cell cycle arrest by increasing levels of p53 and p21. nih.gov
The imidazo[1,2-a]pyridine scaffold is a core component of compounds with recognized anti-inflammatory activity. nih.gov Research has shown that these derivatives can modulate key inflammatory pathways. A novel derivative, MIA, was found to suppress the NF-κB and STAT3 signaling pathways in breast and ovarian cancer cell lines, which are critical pathways in inflammation and cancer. nih.gov Other studies have also evaluated the anti-inflammatory properties of various imidazo[1,2-a]pyridine derivatives, confirming the potential of this chemical class in treating inflammatory conditions. nih.gov
The imidazo[1,2-a]pyridine scaffold has demonstrated a broad spectrum of antimicrobial activity, making it a "drug prejudice" scaffold in the search for new anti-infective agents. rsc.orgresearchgate.net
Antibacterial Activity: Various derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.gov Studies have reported activity against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Bacillus subtilis. researchgate.netijirt.org For example, a series of imidazo[1,2-a]pyridinehydrazone derivatives were synthesized, with twelve of the seventeen compounds showing potency against an E. coli strain, with inhibition diameters ranging from 8 mm to 11 mm. tsijournals.com Other research has also confirmed the activity of different derivatives against various bacterial strains, including multi-drug resistant ones. nih.govscholarscentral.com
Antifungal Activity: Imidazo[1,2-a]pyridine derivatives have been investigated for their antifungal properties, particularly against Candida albicans. researchgate.nettsijournals.comscirp.org In one study, newly synthesized imidazo[1,2-a]pyridinehydrazone derivatives showed that methylated and brominated versions were the most effective against C. albicans. tsijournals.com Another study on 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives found four compounds with significant activity, showing minimum inhibitory concentrations (MICs) below 300 μmol/L. scirp.org The scaffold is also reported to have activity against Aspergillus niger. scholarscentral.com
Antiviral Activity: The antiviral potential of this scaffold has been reported, with specific derivatives showing high activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). nih.govnih.gov Some compounds were found to have a therapeutic index greater than 150 against HCMV. nih.gov
Antitubercular Activity: This is one of the most promising areas for imidazo[1,2-a]pyridine derivatives. Numerous compounds from this class have shown potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.govrsc.orgrsc.org The mechanism of action often involves the inhibition of the cytochrome bc1 complex subunit QcrB. nih.govnih.gov Compounds 15 and 16 from a series of imidazo[1,2-a]pyridinecarboxamides were identified as highly potent, showing excellent activity against MDR and XDR clinical isolates of TB. nih.gov
Antiprotozoal Activity: Research has demonstrated the efficacy of imidazo[1,2-a]pyridine derivatives against various protozoan parasites. They have shown significant activity against Leishmania donovani, the causative agent of visceral leishmaniasis, by inducing apoptosis-like cell death and oxidative stress in the parasites. tezu.ernet.in Additionally, derivatives have been tested against metronidazole-resistant strains of Entamoeba histolytica and Trichomonas vaginalis, showing promise as new antiparasitic agents. nih.gov
Anthelmintic Activity: The imidazo[1,2-a]pyridine scaffold has also been identified in the development of anthelmintic agents, targeting parasitic worms. nih.gov
Table 2: Antimicrobial Spectrum of Imidazo[1,2-a]pyridine Derivatives
| Activity Type | Pathogen(s) | Compound Series/Example | Source |
|---|---|---|---|
| Antibacterial | E. coli, S. aureus | Hydrazone derivatives | tsijournals.com |
| Antifungal | Candida albicans | Hydrazone & Arylpropenone derivatives | tsijournals.comscirp.org |
| Antiviral | Human Cytomegalovirus (HCMV) | Thioether derivatives | nih.gov |
| Antitubercular | Mycobacterium tuberculosis (MDR/XDR) | Carboxamide derivatives | nih.govrsc.org |
| Antiprotozoal | Leishmania donovani, T. vaginalis | IMPA derivatives | nih.govtezu.ernet.in |
| Anthelmintic | Parasitic worms | General scaffold | nih.gov |
Cell-Based Assays
Receptor Binding and Agonist/Antagonist Activity
The imidazo[1,2-a]pyridine class of compounds is known to interact with a variety of receptors, acting as agonists, antagonists, or inhibitors. While specific receptor binding data for Imidazo[1,2-a]pyridine-7-methanol is not extensively documented in publicly available literature, studies on closely related derivatives provide significant insights into its potential targets.
Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as ligands for several key receptors:
GABA-A Receptors: Certain imidazo[1,2-a]pyridines, such as zolpidem and alpidem, are well-known agonists of the benzodiazepine (B76468) site on the GABA-A receptor, mediating sedative and anxiolytic effects. nih.gov
Toll-Like Receptors (TLRs): In the structurally related imidazoquinoline series, substitutions at the C7 position have been shown to modulate agonist activity at Toll-like receptors 7 and 8 (TLR7/8). A study on C7-substituted imidazoquinolines revealed that electron-donating groups at this position tend to result in stronger activation of TLR7/8 compared to electron-withdrawing groups. nih.gov The hydroxyl group of the methanol (B129727) substituent at C7 in this compound could potentially influence its interaction with such receptors. nih.gov
Constitutive Androstane (B1237026) Receptor (CAR): Novel imidazo[1,2-a]pyridine derivatives have been discovered as potent and direct agonists of the human constitutive androstane receptor (CAR), a key regulator of xenobiotic and endobiotic metabolism. nih.gov
Beta-Amyloid Plaques: Some halogenated imidazo[1,2-a]pyridine derivatives, like 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY), have been developed as high-affinity ligands for beta-amyloid aggregates, with potential applications in the imaging of Alzheimer's disease. nih.govresearchgate.net
Peripheral Benzodiazepine Receptors (PBR): 2-Phenyl-imidazo[1,2-a]pyridine compounds have been synthesized as potent and selective ligands for PBR, which are involved in the regulation of neurosteroid synthesis. researchgate.net
Mechanism of Action Studies at the Cellular Level
The cellular mechanisms of action for imidazo[1,2-a]pyridine derivatives are diverse and often lead to anticancer and anti-inflammatory effects.
Anticancer Mechanisms: Imidazo[1,2-a]pyridine compounds have been shown to exert their anticancer effects through various cellular pathways:
Inhibition of Signaling Pathways: Several derivatives have been found to inhibit critical signaling pathways in cancer cells, such as the PI3K/AKT/mTOR pathway. nih.gov This inhibition can lead to a reduction in cell proliferation and survival. One study demonstrated that a novel imidazo[1,2-a]pyridine compound reduced the levels of phosphorylated protein kinase B (p-AKT) and the mechanistic target of rapamycin (B549165) (p-mTOR). nih.gov
Induction of Apoptosis: A common mechanism of action is the induction of programmed cell death, or apoptosis. This can be mediated through the p53/Bax pathway, leading to the activation of mitochondrial-mediated apoptosis. researchgate.neteurekaselect.com Studies have shown that treatment with certain imidazo[1,2-a]pyridines increases the expression of pro-apoptotic proteins like p53, Bax, and cleaved caspase-3, while reducing the mitochondrial membrane potential. researchgate.neteurekaselect.com
Cell Cycle Arrest: These compounds can also cause cell cycle arrest, preventing cancer cells from dividing and proliferating. For instance, some derivatives have been observed to induce cell cycle arrest at the G0/G1 and G2/M phases, which is often associated with an increase in the levels of cell cycle inhibitor proteins like p53 and p21. nih.govresearchgate.net
Inhibition of Wnt/β-catenin Signaling: Certain imidazo[1,2-a]pyridines have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is often deregulated in cancers like colorectal cancer. These compounds have been shown to downregulate the expression of Wnt target genes such as c-myc and cyclin D1. nih.gov
Anti-inflammatory Mechanisms: Carboxylic acid derivatives of imidazo[1,2-a]pyridines, which are structurally related to this compound, have demonstrated anti-inflammatory properties in in-vivo models. researchgate.net While the precise mechanism for the 7-methanol derivative is not fully elucidated, related compounds have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. researchgate.net
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of imidazo[1,2-a]pyridine derivatives influences their biological activity. These studies provide a roadmap for designing more potent and selective compounds. nih.govbenthamscience.com
Impact of Substituents on Biological Potency and Selectivity
The nature and position of substituents on the imidazo[1,2-a]pyridine ring system have a profound impact on biological potency and selectivity.
C2-Position: The substituent at the C2 position is often critical for activity. For instance, in a series of antitubercular imidazo[1,2-a]pyridines, the presence of a methyl or phenyl group at the C2 position was found to enhance activity. rsc.org
C3-Position: Functionalization at the C3 position is common and significantly modulates the biological profile. For antitubercular compounds, a 3-carboxamide moiety is often favored over a 2-carboxamide (B11827560), suggesting a different mode of action. rsc.org In a series of COX-2 inhibitors, the introduction of a Mannich base at the C3 position was explored. researchgate.net
C7-Position: As previously mentioned in the context of imidazoquinolines, the electronic properties of the substituent at the C7 position can influence activity. Electron-donating groups at C7 were found to be stronger activators of TLR7/8 than electron-withdrawing groups. nih.gov This suggests that the electron-donating character of the hydroxymethyl group in this compound could be a key determinant of its activity.
The table below summarizes the impact of various substituents on the biological activity of imidazo[1,2-a]pyridine derivatives based on several studies.
| Position | Substituent | Biological Activity | Reference |
| C2 | Methyl, Phenyl | Enhanced antitubercular activity | rsc.org |
| C3 | Carboxamide | Potent antitubercular activity | rsc.org |
| C7 | Electron-donating groups | Increased TLR7/8 agonism (in imidazoquinolines) | nih.gov |
| C8 | Carboxamide | PARP-1 inhibition | researchgate.net |
Correlation between Substituent Position and Pharmacological Profile
The position of a substituent on the imidazo[1,2-a]pyridine core is a key determinant of its pharmacological profile.
Antitubercular Activity: For imidazo[1,2-a]pyridine-3-carboxamides, the substitution pattern at the C2 and C6 positions is critical for potency against Mycobacterium tuberculosis. For example, a 2-ethyl-6-chloro substitution pattern resulted in significantly improved potency. rsc.org In contrast, 2-carboxamide derivatives showed much weaker activity, indicating a positional switch in the mode of action. rsc.org
Anticancer Activity: In the development of Nek2 inhibitors for gastric cancer, a series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated, highlighting the importance of the substitution pattern for proliferation inhibitory activity. documentsdelivered.com Similarly, for inhibitors of the Wnt/β-catenin pathway, the specific arrangement of substituents on the imidazo[1,2-a]pyridine ring was crucial for their activity. nih.gov
Receptor Selectivity: The placement of substituents can dictate selectivity for different receptor subtypes. For instance, in the development of ligands for beta-amyloid plaques, specific halogenation patterns on the imidazo[1,2-a]pyridine ring were essential for achieving high binding affinity and selectivity. nih.gov
Pharmacophore Modeling for this compound Derivatives
For instance, in the design of antitubulin agents, pharmacophore models based on the colchicine (B1669291) binding site have been used to guide the synthesis of novel imidazo[1,2-a]pyridine derivatives. nih.gov These models typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings arranged in a specific spatial orientation. The hydroxymethyl group of this compound could serve as a key hydrogen bond donor and acceptor in interactions with a biological target, a feature that would be prominent in a pharmacophore model.
Molecular Docking and Molecular Modeling Studies
Molecular docking and modeling are powerful computational tools used to predict the binding orientation and affinity of a small molecule to its target protein. These studies provide valuable insights into the molecular basis of drug action and can guide the design of new, more potent inhibitors.
Numerous molecular docking studies have been performed on imidazo[1,2-a]pyridine derivatives targeting a range of proteins:
LTA4H: In a study of novel imidazo[1,2-a]pyridine hybrids with antioxidant and cytotoxic activity, molecular docking simulations with the 3D structure of human leukotriene A4 hydrolase (LTA4H) were performed. The results indicated that the hybrids interacted with key amino acid residues in the active site. chemmethod.com
MARK4: For a series of phenothiazine-containing imidazo[1,2-a]pyridine derivatives designed as inhibitors of microtubule affinity regulating kinase 4 (MARK4), molecular docking showed binding affinities ranging from -8.1 to -10.4 kcal/mol. nih.gov
Tubulin: Molecular docking studies of 5,7-diarylimidazo[1,2-a]pyridine-8-carbonitrile derivatives suggested that these compounds bind to the colchicine-binding site of tubulin, which was consistent with experimental SAR data. nih.gov
COX-2: Docking studies of 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives into the active site of murine COX-2 indicated a binding mode similar to that of the known inhibitor SC-558. The presence of a methylsulfonyl group was shown to insert into a secondary pocket of the enzyme. researchgate.net
InhA: In the context of antitubercular agents, molecular docking of imidazo[1,2-a]pyridine-2-carboxamide (B1600823) derivatives with the InhA domain of Mycobacterium tuberculosis showed good inhibitory potential. rsc.org
For this compound, a molecular docking study would likely reveal the importance of the C7-methanol group in forming hydrogen bonds with amino acid residues within the active site of its target protein, thereby contributing to its binding affinity and biological activity.
Ligand-Protein Interactions and Binding Modes
The interaction of imidazo[1,2-a]pyridine derivatives with various protein targets has been explored through molecular docking and homology modeling, revealing key binding modes that underpin their biological activities.
An early derivative in a series targeting Platelet-Derived Growth Factor Receptor β (PDGFRβ) was shown through molecular modeling to bind effectively to the ATP binding site of the kinase. nih.gov More recent studies on imidazo[1,2-a]pyridine hybrids designed as anticancer agents identified human Leukotriene A4 Hydrolase (LTA4H) as a potential target. chemmethod.com Molecular docking simulations showed that these hybrids interact with key amino acid residues in the active site of LTA4H. chemmethod.com For instance, one particularly potent hybrid, HB7, achieved a strong binding affinity with an S score of -11.237 Kcal/mol, engaging with more residues than the original ligand, suggesting the potential for diverse interactions. chemmethod.comchemmethod.com
Furthermore, computational studies of other derivatives have identified potential interactions with cholinesterases (AChE and BChE), where the compounds were found to bind to the peripheral anionic sites of AChE and the acyl pocket of BChE. researchgate.net In the context of anti-cancer activity, docking studies of imidazopyridine carbohydrazide (B1668358) derivatives with Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) highlighted Lys627 and Asp836 as key interacting residues. nih.gov
Table 1: Examples of Ligand-Protein Interactions for Imidazo[1,2-a]pyridine Derivatives This table is generated based on available data for various derivatives and does not represent data for this compound itself.
| Derivative Class | Protein Target | Key Interacting Residues | Predicted Binding Site |
| PDGFRβ Inhibitors | PDGFRβ | Not specified | ATP binding site nih.gov |
| Anticancer Hybrids | LTA4H | Multiple residues in active site | Active site chemmethod.comchemmethod.com |
| Cholinesterase Inhibitors | AChE / BChE | Not specified | Peripheral anionic site / Acyl pocket researchgate.net |
| Carbohydrazides | PDGFRA | Lys627, Asp836 | Not specified nih.gov |
Prediction of Target Specificity
The imidazo[1,2-a]pyridine scaffold demonstrates the ability to interact with a wide array of biological targets, a characteristic that has been extensively explored through in silico prediction methods. This versatility underscores its importance as a lead structure in drug discovery. acs.org
Computational screening has predicted the binding affinity of imidazo[1,2-a]pyridine derivatives against several targets of therapeutic relevance. These include human farnesyl diphosphate (B83284) synthase (an osteoporosis target), phosphodiesterase 3B (a target for heart failure), and the GABAa receptor (a target for anxiety and insomnia). nih.govacs.org The scaffold has also been identified as a core component of inhibitors for crucial signaling pathways in oncology. nih.gov For example, derivatives have been developed as potent inhibitors of phosphatidylinositol 3-kinase (PI3K), a key regulator in cell growth and proliferation, with some compounds showing high selectivity for the PI3Kα isoform. nih.govnih.gov
Other identified targets for this class of compounds include Cyclin-Dependent Kinases (CDK), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR). acs.orgnih.gov In the field of infectious diseases, the b subunit of the electron transport ubiquinol (B23937) cytochrome C reductase (QcrB) has been proposed as a target for the anti-tubercular activity of certain imidazo[1,2-a]pyridines. nih.gov This broad range of potential targets highlights the scaffold's adaptability for developing specific inhibitors for various diseases.
Virtual Screening for Novel Therapeutic Targets
Virtual screening has proven to be a powerful tool for rapidly exploring the therapeutic potential of the imidazo[1,2-a]pyridine chemotype against new targets. An innovative, pre-competitive virtual screening collaboration was undertaken to explore an imidazo[1,2-a]pyridine hit for visceral leishmaniasis. nih.govrsc.org This in silico investigation of five proprietary pharmaceutical company libraries successfully expanded the hit chemotype, improving antiparasitic activity and the selectivity index. nih.govrsc.org
This approach allows for the rapid assessment of large compound libraries against a biological target, facilitating hit-to-lead development. nih.gov The screening efforts for leishmaniasis helped to define the structure-activity relationship (SAR) around the core, revealing that substitutions at positions 2, 3, 6, 7, and 8 were tolerated while retaining anti-leishmanial activity. nih.gov Such studies not only validate initial screening hits but also open new avenues for optimizing the chemical series for improved therapeutic properties. rsc.org
In Vivo Pharmacological Evaluation
While specific in vivo pharmacological data for this compound were not found in the reviewed literature, studies on structurally related analogs provide crucial insights into the potential in vivo behavior of this compound class.
Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion)
The in vivo pharmacokinetics of several imidazo[1,2-a]pyridine derivatives have been evaluated in animal models. For a series of potent anti-tuberculosis agents, the pharmacokinetics of compounds 13 and 18 were assessed in male mice after oral (PO) and intravenous (IV) administration. nih.gov These studies demonstrated that strategic chemical modifications could lead to significantly enhanced pharmacokinetic profiles. nih.gov
However, challenges in achieving good oral bioavailability have been noted for some derivatives. One imidazo[1,2-a]pyridine developed as a PDGFR inhibitor showed poor oral exposure. nih.gov Further investigation revealed that despite high passive permeability, the compound was subject to efflux transport by P-glycoprotein (Pgp), which likely contributed to its low bioavailability. nih.gov
Table 2: Pharmacokinetic Profile of Imidazo[1,2-a]pyridine-3-carboxamides in Male Mice Data from a study on anti-TB derivatives. nih.gov
| Compound | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) |
| 13 | IV | 10 | 2.5 | 0.08 | 2.3 |
| 13 | PO | 100 | 1.8 | 4 | 24 |
| 18 | IV | 10 | 1.2 | 0.08 | 2.1 |
| 18 | PO | 100 | 4.6 | 6 | 72 |
Efficacy Studies in Animal Models (e.g., Anti-TB, Anti-cancer)
The therapeutic efficacy of imidazo[1,2-a]pyridine derivatives has been demonstrated in various disease models. A series of imidazo[1,2-a]pyridine-3-carboxamides showed potent activity against Mycobacterium tuberculosis H37Rv. nih.gov Notably, compound 18 from this series surpassed the potency of the clinical candidate PA-824 by nearly ten-fold against multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical strains of Mtb. nih.gov
In oncology, imidazo[1,2-a]pyridine derivatives have shown significant anti-proliferative activity. Hybrids of 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid were evaluated for their cytotoxic potential against A549 (lung cancer) and HepG2 (liver carcinoma) cell lines. chemmethod.com Compound HB9 exhibited a lower IC50 value against A549 cells than the standard chemotherapy drug Cisplatin, while compound HB10 showed significant activity against HepG2 cells. chemmethod.com Another series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives also displayed potent anticancer activity, with compound 13k inducing cell cycle arrest and apoptosis in non-small cell lung cancer cells (HCC827) through the inhibition of PI3Kα. nih.gov
Toxicological Assessments (e.g., Safety Profiles)
Exploratory, non-clinical toxicology studies have been conducted on certain 2,3-substituted imidazo[1,2-a]pyridine derivatives to assess their safety. nih.gov In a study involving acute and subacute toxicity tests in mice, the compounds were evaluated for potential hepatic and renal damage following a 14-day oral treatment regimen. nih.gov
Derivatization and Analog Development of Imidazo 1,2 a Pyridine 7 Methanol
Synthetic Strategies for Modifying the Methanol (B129727) Group
The hydroxyl group at the 7-position of the imidazo[1,2-a]pyridine (B132010) core serves as a key handle for a variety of chemical transformations. Standard organic synthesis methods can be employed to convert the primary alcohol into a range of other functional groups, thereby altering the molecule's physicochemical properties.
Esterification and Etherification Reactions
The primary alcohol of imidazo[1,2-a]pyridine-7-methanol can be readily converted into esters and ethers.
Esterification: This can be achieved through reaction with carboxylic acids, acyl chlorides, or acid anhydrides. For example, reaction with an acyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) would yield the corresponding ester. The existence of related compounds such as ethyl imidazo[1,2-a]pyridine-7-carboxylate and methyl imidazo[1,2-a]pyridine-7-carboxylate in chemical literature supports the feasibility of these transformations. prepchem.comangenechemical.com These reactions are often high-yielding and allow for the introduction of a wide variety of R-groups.
Etherification: The synthesis of ethers from the 7-methanol group can be accomplished via methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which is then reacted with an alkyl halide. This pathway allows for the introduction of diverse alkyl or aryl substituents onto the oxygen atom.
Table 1: Examples of Esterification and Etherification Precursors and Products This table is based on established chemical principles and related known compounds.
| Starting Material | Reagent | Reaction Type | Product |
|---|---|---|---|
| This compound | Acetyl chloride, Pyridine | Esterification | Imidazo[1,2-a]pyridin-7-ylmethyl acetate |
Oxidation and Reduction of the Methanol Group
The oxidation state of the carbon atom in the 7-methanol group can be modulated to yield aldehydes or carboxylic acids.
Oxidation: The primary alcohol can undergo controlled oxidation to produce imidazo[1,2-a]pyridine-7-carbaldehyde (B148214) using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). Further oxidation of either the aldehyde or the primary alcohol with stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), yields imidazo[1,2-a]pyridine-7-carboxylic acid. The successful synthesis of related imidazo[1,2-a]pyridine-2-carbaldehydes confirms the stability of the aldehyde functionality on this scaffold. rsc.org
Reduction: The reverse transformation, the reduction of imidazo[1,2-a]pyridine-7-carboxylic acid or its ester derivatives (e.g., ethyl imidazo[1,2-a]pyridine-7-carboxylate) back to the parent 7-methanol, can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran.
Table 2: Oxidation and Reduction Reactions
| Reaction | Starting Material | Typical Reagent(s) | Product |
|---|---|---|---|
| Oxidation | This compound | Pyridinium chlorochromate (PCC) | Imidazo[1,2-a]pyridine-7-carbaldehyde |
| Oxidation | This compound | Potassium permanganate (KMnO₄) | Imidazo[1,2-a]pyridine-7-carboxylic acid |
| Reduction | Imidazo[1,2-a]pyridine-7-carboxylic acid | Lithium aluminum hydride (LiAlH₄) | This compound |
Introduction of Nitrogen-Containing Functionalities
The hydroxyl group can be replaced with various nitrogen-containing moieties, which are valuable for further synthetic elaboration or for their potential biological activities. A common strategy involves a two-step process: first, the alcohol is converted into a good leaving group, typically by reaction with tosyl chloride or mesyl chloride in the presence of a base to form a tosylate or mesylate ester. This intermediate can then undergo nucleophilic substitution with a nitrogen nucleophile.
For instance, reacting the tosylate intermediate with sodium azide (B81097) (NaN₃) provides 7-(azidomethyl)imidazo[1,2-a]pyridine. The azide group is a versatile functional group that can be subsequently converted into an amine via reduction or used in cycloaddition reactions. The synthesis of other imidazo[1,2-a]pyridines functionalized with azides has been reported, highlighting the utility of this approach. mdpi.com
Elaboration of the Imidazo[1,2-a]pyridine Core with Diverse Substituents
The imidazo[1,2-a]pyridine ring itself is a rich platform for derivatization, with several positions available for the introduction of new substituents. organic-chemistry.orgsemanticscholar.orgrsc.org
Regioselective Functionalization at C-2, C-3, C-5, C-6, and C-8
The inherent electronic properties of the imidazo[1,2-a]pyridine ring direct new substituents to specific positions. The C-3 position is particularly electron-rich and susceptible to electrophilic substitution.
C-3 Position: This is the most frequently functionalized position. Direct C-H iodination at C-3 can be achieved using molecular iodine under ultrasonic irradiation, providing a key intermediate for subsequent cross-coupling reactions. acs.org Similarly, C-H nitrosation at this position can be performed using sodium nitrite. clockss.org
C-2 Position: Substituents at the C-2 position are often introduced during the initial synthesis of the ring system, for example, by condensing a 2-aminopyridine (B139424) with an appropriately substituted α-haloketone.
C-5, C-6, and C-8 Positions: Functionalization at the pyridine ring positions (C-5, C-6, C-7, C-8) often requires more specific strategies. Metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, on pre-halogenated imidazo[1,2-a]pyridines are common. For example, a substituent can be introduced at the C-6 position via a Suzuki–Miyaura cross-coupling reaction on a 6-bromoimidazo[1,2-a]pyridine (B40293) intermediate. nih.govnih.gov The existence of imidazo[1,2-a]pyridin-8-ylmethanol (B178138) suggests functionalization at C-8 is also well-established. synblock.com
Table 3: Examples of Regioselective Functionalization
| Position | Reaction Type | Reagents/Conditions | Resulting Functional Group | Reference |
|---|---|---|---|---|
| C-3 | C-H Iodination | I₂, TBHP, EtOH, Ultrasound | Iodo | acs.org |
| C-3 | C-H Nitrosation | NaNO₂, K₂S₂O₈ | Nitroso | clockss.org |
| C-6 | Suzuki Coupling | Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃ | Aryl | nih.gov |
| C-2, C-7 | Condensation | 4-methyl-2-aminopyridine, 2-bromo-1-(m-tolyl)ethan-1-one | 2-(m-tolyl), 7-methyl | tci-thaijo.org |
Incorporation of Heterocyclic and Aromatic Moieties
A major focus in the development of imidazo[1,2-a]pyridine analogs is the attachment of other aromatic and heterocyclic rings to the core structure. These larger moieties can significantly influence the compound's properties and biological interactions.
This is commonly achieved via palladium-catalyzed cross-coupling reactions. For instance, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were synthesized by coupling a 6-bromo-4-chloroquinazoline (B1286153) with a 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine intermediate. nih.gov In another approach, novel hybrids were created by synthesizing 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid and then forming amide linkages with various amines, anilines, and acid hydrazides. chemmethod.com Furthermore, the core has been elaborated by constructing fused ring systems, such as in 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines, which are prepared via multi-step sequences that can include Claisen rearrangement and cross-metathesis reactions. acs.org These strategies demonstrate the capacity to build highly complex molecules centered around the this compound scaffold.
Table 4: Examples of Incorporated Aromatic and Heterocyclic Moieties
| Position of Attachment | Attached Moiety | Method of Attachment | Reference |
|---|---|---|---|
| C-6 | Quinazoline | Suzuki Coupling | nih.gov |
| C-2 | Benzoic acid (amide linked) | Amide bond formation | chemmethod.com |
| C-6, C-7 | Fused Pyran ring | Claisen rearrangement/Metathesis | acs.org |
| C-3 | Pyrazolo group | Tandem Reaction | nih.gov |
Exploration of Structure-Activity Relationships in Derivatives
The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the substitution pattern around the fused heterocyclic core. acs.org Understanding the relationship between these structural modifications and the resulting biological effects is crucial for rational drug design.
Systematic modification involves the synthesis of a series of analogs where specific positions on the imidazo[1,2-a]pyridine scaffold are altered to probe their influence on biological activity. Research has shown that modifications at the C2, C3, C6, C7, and C8 positions can significantly impact the pharmacological profile of these compounds. nih.govacs.org
For instance, in the development of c-Met inhibitors, a systematic study was conducted by varying substituents at the C-7 and C-8 positions while keeping a 1-methylpyrazole (B151067) group at the C-6 position. nih.gov The initial compound in this series, 15a , showed moderate activity. Subsequent modifications led to the identification of compound 22e , which exhibited potent and selective inhibition of c-Met kinase. nih.gov This highlights the importance of substituent choice at these positions.
Another study focused on developing ligands for beta-amyloid plaques prepared a series of derivatives based on the 2-phenyl-imidazo[1,2-a]pyridine structure. nih.gov Modifications, such as the introduction of a halogen (iodine or bromine) at the C6 position and a dimethylamino group on the C2-phenyl ring, resulted in compounds with high binding affinities for Aβ aggregates, as exemplified by IMPY (2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine). nih.govwustl.edu
The screening of these systematically modified compounds against various biological targets, such as protein kinases, cancer cell lines, or Aβ aggregates, provides critical data that forms the basis of structure-activity relationships.
Table 1: SAR of Imidazo[1,2-a]pyridine Derivatives as c-Met Inhibitors
| Compound | Substituent at C-7 | Substituent at C-8 | c-Met Enzymatic IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| 15a | - | - | 2.18 | nih.gov |
| 22e | Specific proprietary substituent | Specific proprietary substituent | 0.0039 | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical framework to correlate the chemical structure of compounds with their biological activity. These models help in understanding the mechanism of action and predicting the potency of new, unsynthesized analogs. nih.gov
A QSAR study performed on a series of imidazo[1,2-a]pyridine derivatives acting as acid pump antagonists revealed significant correlations between activity and specific molecular descriptors. nih.gov The study found that the Global Topological Charge Indices (GTCI) and the hydrophobic constant (π) of certain substituents were key factors controlling the activity. This indicates that charge transfer within the molecule and the hydrophobicity of substituents are critical for the interaction between the compounds and their biological target, likely involving dispersion and hydrophobic interactions. nih.gov
Such QSAR models are valuable tools in drug discovery, allowing researchers to prioritize the synthesis of compounds predicted to have higher potency, thereby streamlining the development process. nih.gov
Design and Synthesis of Hybrid Molecules Incorporating this compound Scaffold
A modern strategy in drug design involves creating hybrid molecules by covalently linking two or more pharmacophores to produce a single entity with potentially enhanced or synergistic activity. The imidazo[1,2-a]pyridine scaffold is an excellent candidate for this approach. researchgate.netchemmethod.com
Researchers have successfully synthesized novel hybrids by combining the imidazo[1,2-a]pyridine core with other biologically active moieties, such as oxadiazoles, triazoles, and peptidomimetics. beilstein-journals.orgnih.gov
For example, a series of imidazo[1,2-a]pyridine-oxadiazole hybrids were synthesized and evaluated for their anti-proliferative activity. nih.gov One compound from this series, 6d , demonstrated potent cytotoxicity against the A549 lung cancer cell line. Molecular modeling suggested a strong binding affinity towards the α/β-tubulin receptor. nih.gov
In another study, imidazo[1,2-a]pyridines were hybridized with various amines, anilines, and acid hydrazides. chemmethod.com The resulting compounds were screened for cytotoxic and antioxidant activities. Hybrid HB9 was found to be more potent than the standard drug Cisplatin against A549 lung cancer cells, while HB10 showed significant activity against the HepG2 liver carcinoma cell line. chemmethod.com
Similarly, the synthesis of imidazo[1,2-a]pyridine-triazole hybrids has yielded compounds with promising apoptotic antitumor activity. The tandem application of Groebke–Blackburn–Bienaymé (GBB) and Ugi multicomponent reactions has also enabled the creation of complex peptidomimetic hybrids containing the imidazo[1,2-a]pyridine scaffold, expanding the chemical space for discovering new lead structures. beilstein-journals.org
Table 2: Biological Activity of Imidazo[1,2-a]pyridine Hybrid Molecules
| Hybrid Compound | Hybrid Type | Target Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| 6d | Imidazo[1,2-a]pyridine-Oxadiazole | A549 (Lung Cancer) | 2.8 ± 0.02 µM | nih.gov |
| HB9 | Imidazo[1,2-a]pyridine-Amine/Aniline/Hydrazide | A549 (Lung Cancer) | 50.56 µM | chemmethod.com |
| HB10 | Imidazo[1,2-a]pyridine-Amine/Aniline/Hydrazide | HepG2 (Liver Carcinoma) | 51.52 µM | chemmethod.com |
| Cisplatin (Reference) | - | A549 (Lung Cancer) | 53.25 µM | chemmethod.com |
| Cisplatin (Reference) | - | HepG2 (Liver Carcinoma) | 54.81 µM | chemmethod.com |
Future Directions and Therapeutic Implications
Advancements in Synthetic Methodologies for Sustainable Production
Traditional synthesis methods for imidazo[1,2-a]pyridines often involve harsh conditions, expensive metal catalysts, and strong oxidants. mdpi.com The future of producing Imidazo[1,2-a]pyridine-7-methanol and its derivatives hinges on the development of green and sustainable synthetic methodologies. These modern approaches prioritize high atomic economy, environmental safety, and efficiency.
Key advancements include:
Visible Light-Induced Photocatalysis: This technique allows for the direct functionalization of the imidazo[1,2-a]pyridine (B132010) core under mild conditions, using light as a renewable energy source. mdpi.com Researchers have successfully used photocatalysts like rose bengal and rhodamine B for C-3 functionalization, such as formylation, alkoxycarbonylation, and phosphorylation, avoiding harsh reagents. mdpi.com
Electrochemical Synthesis: Electrochemistry offers an environmentally benign alternative by using electricity to drive reactions. An electrochemical method for the intermolecular C–N formation and cyclization of ketones with 2-aminopyridines has been developed, which proceeds without external oxidants and in less toxic solvents like ethanol (B145695). rsc.org
Multicomponent Reactions (MCRs) in Green Solvents: MCRs, which combine three or more reactants in a single step, are inherently efficient. When conducted in environmentally friendly solvents like water, they represent a significant step towards sustainability. For instance, a copper-catalyzed A³-coupling reaction in an aqueous micellar medium has been shown to produce a variety of imidazo[1,2-a]pyridines efficiently. acs.orgbio-conferences.org
Microwave-Assisted and Catalyst-Free Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields. bio-conferences.orgccspublishing.org.cn Concurrently, researchers are developing catalyst-free methods that proceed by simply heating the reactants in solvents like cyclohexane (B81311) or even under solventless conditions, simplifying purification and reducing waste. acs.orgtandfonline.com
These green methodologies are not only more sustainable but also provide novel pathways to create diverse libraries of imidazo[1,2-a]pyridine derivatives for drug discovery. ccspublishing.org.cn
Targeted Drug Design and Development Based on SAR Insights
Structure-Activity Relationship (SAR) studies are crucial for rationally designing potent and selective drug candidates. For the imidazo[1,2-a]pyridine scaffold, extensive SAR studies have provided a roadmap for optimizing its therapeutic potential. nih.govnih.govnih.gov
Key SAR Findings for Different Therapeutic Targets:
| Therapeutic Target | Key SAR Insights | Representative Compound Type | Reference(s) |
| Tuberculosis (QcrB) | The 3-carboxamide moiety is critical for activity. Modifications at the 2, 6, and 7-positions of the imidazo[1,2-a]pyridine core significantly impact potency and metabolic stability. The clinical candidate telacebec (B1166443) (Q203) features specific substitutions that optimize its antitubercular effects. | Imidazo[1,2-a]pyridine-3-carboxamides | nih.govnih.govrsc.org |
| Cancer (Nek2 Kinase) | SAR analysis of a series of derivatives identified that specific substitutions on the core structure led to potent Nek2 inhibition. Compound 28e, with an optimized structure, showed an IC₅₀ of 38 nM in MGC-803 gastric cancer cells. | Substituted Imidazo[1,2-a]pyridines | documentsdelivered.com |
| Cancer (PI3K/mTOR) | A series of derivatives were designed as dual PI3K/mTOR inhibitors. Compound 15a emerged as a potent inhibitor with excellent kinase selectivity and favorable pharmacokinetic properties, demonstrating the importance of specific substitutions for dual-target activity. | Imidazo[1,2-a]pyridine derivatives | acs.org |
| Neuroinflammation (COX-2) | A p-methylsulfonyl phenyl group at the C-2 position was found to be key for high COX-2 inhibitory potency and selectivity. This substitution allows the compound to fit into a secondary pocket of the COX-2 active site. | 2-Aryl-Imidazo[1,2-a]pyridines | researchgate.net |
| Alzheimer's Disease (β-Amyloid Plaques) | The presence of a 2-(4'-dimethylaminophenyl) group and a halogen (like iodine or bromine) at the 6-position confers high binding affinity to β-amyloid aggregates. This insight is crucial for developing diagnostic imaging agents. | 6-Iodo-Imidazo[1,2-a]pyridines (IMPY) | nih.govresearchgate.net |
These insights guide medicinal chemists in fine-tuning the molecular architecture of this compound derivatives to enhance their interaction with specific biological targets, improve efficacy, and minimize off-target effects. nih.govnih.gov
Exploration of Novel Therapeutic Areas for this compound and its Derivatives
While the imidazo[1,2-a]pyridine scaffold is known for its role in drugs like Zolpidem (an insomnia agent), ongoing research is continuously uncovering its potential in new therapeutic areas. nih.govnih.gov The versatility of this core structure allows for its application against a wide range of diseases.
Emerging and Investigational Therapeutic Applications:
Antituberculosis: The discovery of telacebec (Q203), a clinical candidate targeting the QcrB subunit of the electron transport chain, has highlighted this class as a powerful weapon against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB). nih.govnih.govrsc.org
Oncology: Derivatives have shown significant promise as anticancer agents by inhibiting various key cellular pathways. nih.gov This includes the development of potent inhibitors for kinases like PI3K/mTOR, Nek2, and as covalent inhibitors targeting KRAS G12C mutations. documentsdelivered.comacs.orguthscsa.edursc.org
Neurodegenerative Diseases: Beyond symptomatic treatment, certain derivatives like IMPY are being developed as imaging agents for detecting β-amyloid plaques in Alzheimer's disease, which is crucial for early diagnosis. nih.govresearchgate.net
Anti-inflammatory Agents: By selectively inhibiting enzymes like COX-2, imidazo[1,2-a]pyridine derivatives offer a potential new class of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net
Reversing Multidrug Resistance (MDR): In cancer therapy, some derivatives have been designed as dual-target inhibitors of ABCB1 and ABCG2, which are transport proteins responsible for pumping chemotherapy drugs out of cancer cells. acs.org By inhibiting these pumps, these compounds can restore the effectiveness of conventional anticancer drugs. acs.org
Antiviral Activity: The scaffold has been investigated for activity against various viruses, with some studies exploring its potential as a treatment for viruses like HIV and Hepatitis C. researchgate.netnih.gov
Combination Therapy Approaches
The future of treating complex diseases like cancer often lies in combination therapies that target multiple pathways simultaneously. Imidazo[1,2-a]pyridine derivatives are being explored in this context to enhance therapeutic efficacy and overcome drug resistance.
One notable study investigated the co-administration of a novel imidazo[1,2-a]pyridine derivative (MIA) with curcumin (B1669340), a natural compound with known anti-inflammatory properties. nih.gov The combination demonstrated a synergistic effect in reducing inflammatory markers in breast and ovarian cancer cell lines. The study found that curcumin enhanced the ability of the imidazo[1,2-a]pyridine derivative to suppress the expression of COX-2 and iNOS genes, key players in the inflammatory process. nih.gov
Another strategic approach involves using these derivatives to reverse multidrug resistance. By co-administering an ABCB1/ABCG2 inhibitor based on the imidazo[1,2-a]pyridine scaffold with a standard chemotherapeutic agent, it may be possible to overcome resistance in tumors that have learned to evade treatment. acs.org This approach doesn't just add effects but multiplies the efficacy of existing drugs.
Clinical Translation Potential and Challenges
The path from a promising laboratory compound to a clinically approved drug is long and fraught with challenges. While the imidazo[1,2-a]pyridine scaffold benefits from being present in several marketed drugs, new derivatives must still overcome significant hurdles. nih.govnih.gov
Potential for Clinical Translation:
Proven Scaffold: The existence of drugs like Zolpidem, Alpidem, and Olprinone demonstrates that the imidazo[1,2-a]pyridine core is a viable pharmacophore compatible with human physiology. acs.orgnih.gov
Advanced Clinical Candidates: The progression of telacebec (Q203) into clinical trials for tuberculosis provides strong validation for the therapeutic potential of new-generation derivatives. nih.gov
Targeted Mechanisms: Modern derivatives are often designed with a specific molecular target in mind (e.g., Nek2, QcrB), which can lead to higher efficacy and a better safety profile compared to non-specific drugs. nih.govdocumentsdelivered.com
Key Challenges:
Physicochemical Properties: A major challenge identified during the development of antitubercular candidates was managing physicochemical properties like high lipophilicity and low aqueous solubility, which can negatively affect absorption, distribution, metabolism, and excretion (ADME). nih.gov
Toxicity and Off-Target Effects: While many derivatives show high potency, ensuring their selectivity for the intended target and minimizing toxicity is a critical and ongoing challenge. In vivo studies are essential to confirm that promising in vitro results translate to a safe and effective treatment in living organisms. uthscsa.edu
Pharmacokinetics: Achieving optimal pharmacokinetic profiles, including good oral bioavailability and appropriate plasma clearance, is essential for a drug's success and requires extensive medicinal chemistry optimization. acs.org
Emerging Research Trends in Imidazo[1,2-a]pyridine Chemistry
The field of imidazo[1,2-a]pyridine chemistry is dynamic, with several exciting trends shaping its future. These trends focus on creating more sophisticated molecules and exploring novel mechanisms of action.
C-H Functionalization: Direct C-H bond functionalization is a major trend that allows chemists to add complexity to the imidazo[1,2-a]pyridine core in a more efficient and atom-economical way than traditional methods. mdpi.comnih.gov This enables the rapid generation of diverse compound libraries for screening.
Dual- and Multi-Target Inhibitors: Researchers are moving beyond single-target drugs and designing derivatives that can inhibit multiple disease-related targets simultaneously. acs.orgacs.org This approach is particularly promising for complex diseases like cancer, where targeting redundant signaling pathways can prevent the development of resistance.
Targeted Covalent Inhibitors (TCIs): An emerging strategy involves designing imidazo[1,2-a]pyridine derivatives that can form a permanent covalent bond with their target protein. rsc.org This can lead to increased potency and a longer duration of action. The scaffold has been successfully used to develop covalent inhibitors for challenging targets like KRAS G12C. rsc.org
In Silico and Computational Methods: The use of computational tools, including molecular docking and Density Functional Theory (DFT) studies, is becoming standard practice. nih.gov These methods allow for the virtual screening of large compound libraries and provide insights into drug-target interactions, helping to prioritize the synthesis of the most promising candidates. nih.gov
Q & A
Q. What are the foundational synthetic routes for Imidazo[1,2-a]pyridine-7-methanol, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols, including palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and cyclization reactions. For example, microwave-assisted conditions (120–200°C, 30 min) with Pd(dppf)Cl₂ or Pd(OAc)₂ catalysts optimize reaction efficiency and yield . Ethanol reflux with chloroacetaldehyde is a common cyclization step. Yield optimization requires careful control of temperature, solvent polarity, and catalyst loading.
Q. Which analytical techniques are critical for characterizing this compound derivatives?
Key techniques include:
- NMR spectroscopy for structural elucidation (e.g., distinguishing substituents at C2/C3 positions).
- High-resolution mass spectrometry (HRMS) to confirm molecular formulas.
- X-ray crystallography for resolving crystal packing and non-covalent interactions, as demonstrated in studies of imidazopyridine-carbonitrile derivatives .
- HPLC for purity assessment, particularly when synthesizing bioactive analogs .
Q. How do researchers design in vitro assays to evaluate the biological activity of Imidazo[1,2-a]pyridine derivatives?
Standard protocols involve:
- Dose-response studies (e.g., IC₅₀ determination) against target enzymes (e.g., c-Met kinase) using fluorescence-based assays .
- Cell viability assays (MTT or resazurin) in cancer or microbial models.
- Controls : Include positive controls (e.g., reference inhibitors) and solvent-only blanks to isolate compound-specific effects.
Advanced Research Questions
Q. How can combinatorial or factorial design improve the synthesis of this compound analogs?
Factorial design allows systematic variation of parameters (e.g., temperature, catalyst ratio, solvent) to identify optimal conditions. For example, a 2³ factorial design could test Pd catalyst loading (low/high), solvent (DMA/dioxane), and temperature (120°C/200°C). Response surface modeling (RSM) then predicts ideal conditions, reducing trial runs by 40–60% .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
Contradictions often arise from subtle structural differences (e.g., electron-withdrawing groups at C7 vs. C8). To address this:
- Perform molecular docking to compare binding modes with target proteins.
- Use meta-analysis to aggregate data from multiple studies, adjusting for variables like assay type (e.g., in vitro vs. in vivo) .
- Validate hypotheses via SAR studies , synthesizing focused libraries with controlled substituent variations .
Q. How can AI-driven simulations accelerate the development of Imidazo[1,2-a]pyridine-based therapeutics?
AI platforms (e.g., COMSOL Multiphysics-integrated tools) enable:
- Virtual screening of substituent libraries to predict bioavailability and toxicity.
- Reaction pathway optimization via machine learning models trained on historical synthesis data (e.g., microwave vs. conventional heating outcomes) .
- Autonomous laboratories that iteratively refine experimental parameters using real-time feedback .
Methodological Tables
Q. Table 1. Comparison of Synthetic Strategies for Imidazo[1,2-a]pyridine Derivatives
| Method | Conditions | Yield Range | Key Reference |
|---|---|---|---|
| Microwave-assisted | Pd(dppf)Cl₂, dioxane/H₂O, 120°C | 65–85% | |
| Multicomponent | EtOH reflux, NaHCO₃ | 50–75% | |
| Oxidative coupling | Cu(OAc)₂, DMF, 80°C | 45–70% |
Q. Table 2. Common Pitfalls in Biological Assays and Mitigation Strategies
| Pitfall | Mitigation Strategy |
|---|---|
| Solvent interference | Use DMSO at ≤0.1% v/v; include solvent controls |
| Off-target effects | Counter-screening against unrelated kinases |
| Poor solubility | Optimize formulation (e.g., PEG-400 co-solvent) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
